4-Bromopyridazine-3,6-dione
CAS No.:
Cat. No.: VC16589810
Molecular Formula: C4HBrN2O2
Molecular Weight: 188.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4HBrN2O2 |
|---|---|
| Molecular Weight | 188.97 g/mol |
| IUPAC Name | 4-bromopyridazine-3,6-dione |
| Standard InChI | InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |
| Standard InChI Key | WWLFISHRFXUAOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)N=NC1=O)Br |
Introduction
Chemical Identity and Structural Properties
4-Bromopyridazine-3,6-dione (IUPAC name: 4-bromopyridazine-3,6-dione) belongs to the pyridazine family, a class of diazine heterocycles. The compound’s structure features:
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A pyridazine core with nitrogen atoms at positions 1 and 2.
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Two ketone groups at positions 3 and 6.
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A bromine atom at position 4.
Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₄HBrN₂O₂ |
| Molecular weight | 188.97 g/mol |
| CAS Registry Number | 42413-70-7 (parent compound)† |
| Key functional groups | Bromine (C–Br), diketones (C=O) |
†The parent compound, pyridazine-3,6-dione, shares the CAS registry number 42413-70-7. Specific data for the 4-bromo derivative remains limited in public databases.
The bromine atom introduces significant electrophilicity at position 4, enabling nucleophilic substitution and metal-catalyzed cross-coupling reactions. X-ray crystallography of analogous compounds reveals planar ring geometries with intramolecular hydrogen bonding between carbonyl oxygens and adjacent nitrogen atoms, stabilizing the tautomeric form .
Synthetic Methodologies
Alternative Pathways via Halogen Exchange
Patent CN102924386B describes a four-step synthesis of 4-bromopyridazine from 3,6-dichloropyridazine, involving chlorination, nucleophilic substitution, and bromination. Adapting this approach for the dione derivative could involve:
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Chlorination: Treatment of pyridazine-3,6-dione with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.
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Bromination: Halogen exchange using hydrobromic acid (HBr) or sodium bromide (NaBr) under acidic conditions.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom in 4-bromopyridazine-3,6-dione serves as a handle for transition metal-catalyzed reactions:
| Reaction Type | Catalyst System | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl pharmaceuticals |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Nitrogen-containing ligands |
For example, Suzuki coupling with arylboronic acids generates biaryl derivatives, which are prevalent in kinase inhibitors and anticancer agents .
Reversible Covalent Modification
The diketone moiety enables reversible interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. This property is exploitable in:
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Activity-based protein profiling (ABPP): Tracking enzyme activity in cellular environments.
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Targeted drug delivery: Transient inhibition of disease-associated enzymes.
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing bromination at positions 4 and 5 requires precise control of reaction conditions.
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Stability: The compound’s sensitivity to light and moisture necessitates inert handling.
Industrial Scalability
Adapting laboratory-scale bromination protocols to industrial production demands optimization of:
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Catalyst recycling
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Waste management (e.g., HBr neutralization)
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